N-(2-chlorobenzyl)-2-[(2-methoxyethyl)sulfanyl]benzamide
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Overview
Description
N-(2-chlorobenzyl)-2-[(2-methoxyethyl)sulfanyl]benzamide: is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a benzamide core with a 2-chlorobenzyl group and a 2-methoxyethylsulfanyl substituent, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-[(2-methoxyethyl)sulfanyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: This can be achieved by reacting 2-chlorobenzylamine with benzoyl chloride under basic conditions to form the benzamide core.
Introduction of the 2-Methoxyethylsulfanyl Group: The 2-methoxyethylsulfanyl group can be introduced via a nucleophilic substitution reaction using 2-methoxyethylthiol and an appropriate leaving group on the benzamide core.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-2-[(2-methoxyethyl)sulfanyl]benzamide: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted by nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-chlorobenzyl)-2-[(2-methoxyethyl)sulfanyl]benzamide: may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use as a biochemical probe.
Medicine: Possible pharmacological activity, such as anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-[(2-methoxyethyl)sulfanyl]benzamide would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorobenzyl)-benzamide: Lacks the 2-methoxyethylsulfanyl group.
N-(2-methoxyethyl)-benzamide: Lacks the 2-chlorobenzyl group.
N-(2-chlorobenzyl)-2-[(2-hydroxyethyl)sulfanyl]benzamide: Has a hydroxyethyl group instead of a methoxyethyl group.
Uniqueness
The presence of both the 2-chlorobenzyl and 2-methoxyethylsulfanyl groups in N-(2-chlorobenzyl)-2-[(2-methoxyethyl)sulfanyl]benzamide may confer unique chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C17H18ClNO2S |
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Molecular Weight |
335.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(2-methoxyethylsulfanyl)benzamide |
InChI |
InChI=1S/C17H18ClNO2S/c1-21-10-11-22-16-9-5-3-7-14(16)17(20)19-12-13-6-2-4-8-15(13)18/h2-9H,10-12H2,1H3,(H,19,20) |
InChI Key |
SAVOCHJGHMWPGE-UHFFFAOYSA-N |
Canonical SMILES |
COCCSC1=CC=CC=C1C(=O)NCC2=CC=CC=C2Cl |
Origin of Product |
United States |
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